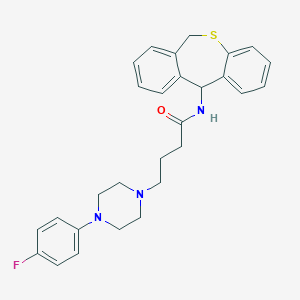

Monatepil

概述

描述

Synthesis Analysis

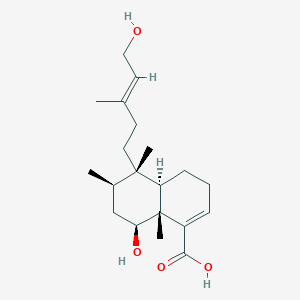

The synthesis of compounds related to Monatepil, such as methyl monate C, involves a stereoselective approach utilizing key reactions like ene-intramolecular modified Sakurai cyclization (IMSC). This method is crucial for preparing tetrahydropyran structures and involves subsequent steps like asymmetric allylic alkylation and cross-metathesis to introduce side chains appropriately (van Innis, Plancher, & Markó, 2006).

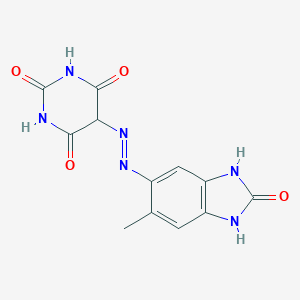

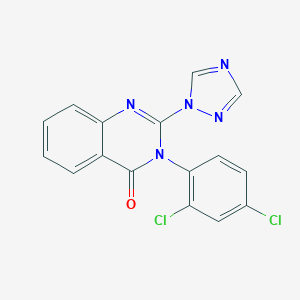

Molecular Structure Analysis

The molecular structure of Monatepil, and its analogs, centers around the optimization of calcium antagonistic and α1-adrenoceptor blocking activities. These structures are designed to exhibit favorable interactions with target receptors, enhancing their pharmacological efficacy. Although specific structural details are not provided in the reviewed literature, the general strategy involves the incorporation of functional groups that mediate these interactions effectively.

Chemical Reactions and Properties

Monatepil's chemical properties allow for its interaction with calcium channels and α1-adrenergic receptors. The dual mechanism of action is attributed to its unique chemical structure, which enables the drug to exert both antihypertensive and antiatherosclerotic effects, potentially through modulation of lipid metabolism and enhancement of LDL receptor activity in human skin fibroblasts (Miyazaki, 1994; Matsunaga et al., 1997).

Physical Properties Analysis

The physical properties of Monatepil, including solubility, crystallinity, and stability, are key factors in its drug formulation and efficacy. These properties influence the drug's bioavailability and pharmacokinetics, although specific details on Monatepil's physical properties are not directly covered in the available research literature.

Chemical Properties Analysis

Monatepil's chemical properties, such as its ability to modulate calcium channels and α1-adrenergic receptors, underpin its therapeutic potential. The compound's synthesis and molecular structure are tailored to optimize these interactions, contributing to its pharmacological effects, including antihypertensive and lipid-lowering activities (Miyazaki, 1994; Matsunaga et al., 1997).

科学研究应用

抗高血压和抗动脉粥样硬化作用:Monatepil具有抗动脉粥样硬化特性,可以降低血浆脂质水平,有助于治疗高血压和动脉粥样硬化 (Miyazaki, 1994)。

心脏传导和高血压治疗:它延长了兔心房-希氏束传导时间,在高血压治疗中被认为是安全的 (Nose et al., 1993)。

血浆脂质代谢:Monatepil增强了血浆低密度脂蛋白的清除,并加速了肝脏中游离胆固醇转化为胆汁酸,改善了血浆脂质代谢 (Ikeno et al., 1998)。

动脉粥样硬化的定量评估:它降低了总胆固醇水平,并提供了一种评估早期动脉粥样硬化的方法 (Tsushima et al., 1994)。

LDL受体上调:该药物增加了肝组织中的LDL受体数量,可能加速血浆低密度脂蛋白的清除 (Notake et al., 1994)。

高血压患者的碳水化合物代谢:Monatepil在轻度至中度高血压患者中展示了碳水化合物代谢和降脂活性 (Sasaki et al., 1994)。

对心血管系统的影响:它抑制了血管组织中的钙诱导收缩,并与心血管研究有关 (Honda et al., 1995)。

动脉粥样硬化和高脂血症抑制:Monatepil在动物模型中显著抑制了动脉粥样硬化和高脂血症的变化 (Miyazaki et al., 1994)。

对心脏细胞的影响:它在哺乳动物肌肉细胞中具有持久的活性,特别是抑制豚鼠心室细胞中的Ca2+电流 (Nagata et al., 1995)。

血管痉挛性心绞痛预防:Monatepil在大鼠模型中显示了对缺血性心电图变化的预防作用,表明在治疗血管痉挛性心绞痛方面具有潜力 (Yamamoto et al., 1993)。

抗脂质过氧化:其降压和血清胆固醇降低的特性,结合抗脂质过氧化,表明对动脉粥样硬化有效 (Gregoire & Sheps, 1995)。

对皮肤成纤维细胞中LDL受体的影响:该药物增加了人类皮肤成纤维细胞中的LDL受体活性和mRNA水平,有助于其降脂作用 (Matsunaga等,1997)。

降压效应的贡献:Monatepil的α-肾上腺素受体阻滞活性对其降压效应有重要贡献 (Sugimoto等,1995)。

心脏功能和氧需求:它影响心脏功能和心肌氧供需,表明在心脏研究中的相关性 (Kataoka et al., 1993)。

对肝酶的抑制作用:Monatepil抑制了肝脏酰基辅酶A:胆固醇酰基转移酶活性,这对胆固醇代谢至关重要 (Sumiya et al., 1997)。

眼压治疗:它通过增强房水排出,在眼压治疗中具有益处 (Panchal et al., 2017)。

Thromboxane A2 Antagonist Effects: Monatepil's preventive effect against thromboxane A2 agonist-induced myocardial ischemia suggests potential in treating vasospastic angina (Yamamoto et al., 1994).

Efficacy in Essential Hypertension: It demonstrates high efficacy in treating essential hypertension (Ishii et al., 1994).

Anti-arrhythmic Effects: Monatepil suppresses ventricular arrhythmias and atrial tachycardia in rats, indicating its potential as an anti-arrhythmic agent (Yamamoto et al., 1993).

安全和危害

When handling Monatepil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

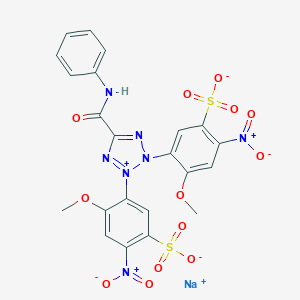

IUPAC Name |

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNRNNUZFPVBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048811 | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monatepil | |

CAS RN |

103377-41-9 | |

| Record name | Monatepil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONATEPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

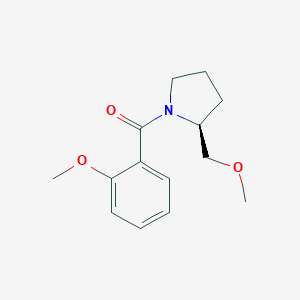

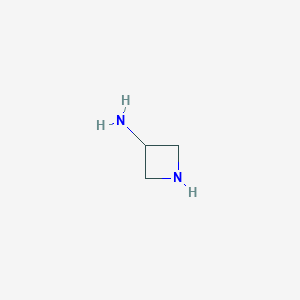

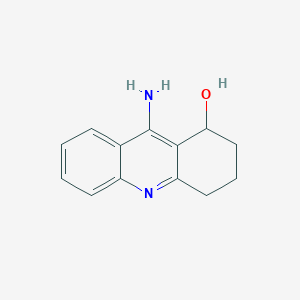

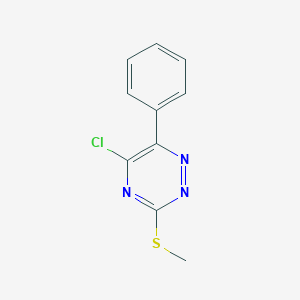

Synthesis routes and methods I

Procedure details

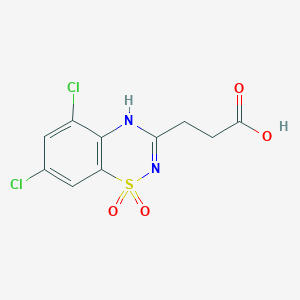

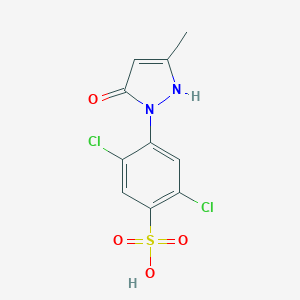

Synthesis routes and methods II

Procedure details

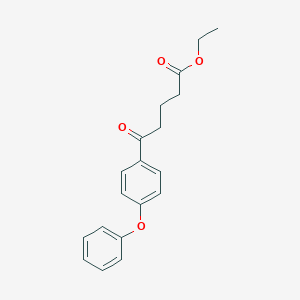

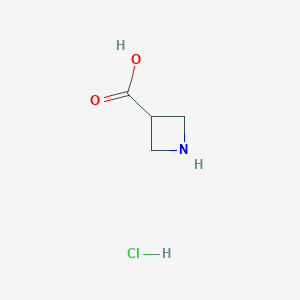

Synthesis routes and methods III

Procedure details

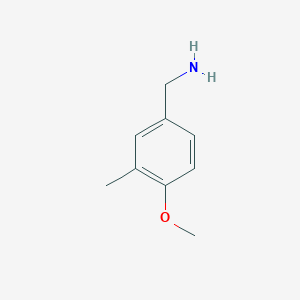

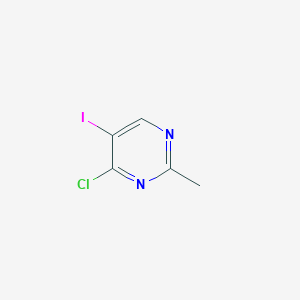

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。